Protirelin

描述

Protirelin is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone (TRH). It is used to test the response of the anterior pituitary gland in people who may have certain medical conditions involving the thyroid gland .

Synthesis Analysis

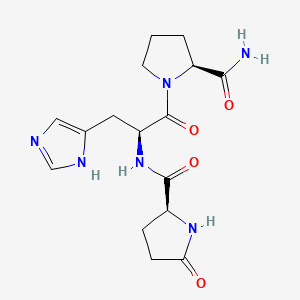

Protirelin is the pharmaceutically available synthetic analogue of the endogenous peptide thyrotropin-releasing hormone (TRH). It is a tri-peptide tropic hormone, released by the hypothalamus, that stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary .Molecular Structure Analysis

Protirelin has a molecular formula of C16H22N6O4 and a molecular weight of 362.38 . It is a tri-peptide tropic hormone .Physical And Chemical Properties Analysis

Protirelin has a molecular formula of C16H22N6O4 and a molecular weight of 362.38 . It is a solid substance that is soluble in DMSO (250 mg/mL) and water (50 mg/mL). It should be stored at ≤ -20°C, dry, sealed .科学研究应用

- Field : Neuropharmacology

- Application : Protirelin, also known as Thyrotropin-releasing hormone (TRH), has been identified as a potent neuromodulator with therapeutic potential . It has been demonstrated that TRH and its receptors are widely distributed within the CNS and in peripheral organs .

- Method : The pharmacologic use of TRH may prove to have great potential . It has been suggested that TRH has more universal functions as a neuromodulator .

- Results : The numerous pharmacologic effects of this substance include potent actions on autonomic, somatic, and behavioral systems . These properties of TRH are independent of its pituitary-thyroid involvement .

- Field : Endocrinology

- Application : Protirelin has potential implications in thyroid/pituitary abnormalities .

- Method : Protirelin stimulates the release of thyroid-stimulating hormone from the anterior pituitary . It may potentially also increase prolactin release .

- Results : The peptide has been suggested to increase TSH levels rapidly, peaking, then proceeding to decline more slowly, returning to baseline levels after about three hours .

- Field : Neurology

- Application : Protirelin has been evaluated in the context of spinocerebellar degeneration (SCD), a group of progressive neurodegenerative disorders affecting the spinal cord and cerebellum .

- Method : The potential efficacy of the peptide within the context of SCD was assessed using the Scale for the Assessment and Rating of Ataxia (SARA) and the International Cooperative Ataxia Rating Scale (ICARS) .

- Results : Data from both these scoring matrices may indicate the effectiveness of Protirelin in ameliorating SCD .

Neuromodulation

Thyroid/Pituitary Abnormalities

Spinocerebellar Degeneration (SCD)

- Field : Endocrinology

- Application : Protirelin has been explored by researchers within the diagnosis of thyroid gland functions . This may potentially be due to chemical signaling among the hypothalamus, pituitary, and thyroids .

- Method : Protirelin appears to stimulate the release of thyroid-stimulating hormone from the anterior pituitary . Additionally, it may potentially also increase prolactin release .

- Results : The peptide has been suggested to increase TSH levels rapidly, peaking, then proceeding to decline more slowly, returning to baseline levels after about three hours .

- Field : Neurology

- Application : Protirelin has been suggested to hold potential within the context of various neurological disorders, including intractable epilepsy .

- Method : The potential efficacy of Protirelin within the context of these disorders is still under investigation .

- Results : While the results are not yet conclusive, the research indicates that Protirelin may have a role in the treatment of these conditions .

- Field : Neurology

- Application : Protirelin has potential within the context of conditions such as brain and spinal injuries, as well as CNS disorders like schizophrenia, Alzheimer’s disease, epilepsy, amyotrophic lateral sclerosis, Parkinson’s disease, depression, shock, and ischemia .

- Method : The potential efficacy of Protirelin within the context of these disorders is still under investigation .

- Results : While the results are not yet conclusive, the research indicates that Protirelin may have a role in the treatment of these conditions .

Diagnosis of Thyroid Gland Functions

Neurological Disorders

Central Nervous System (CNS) Disorders

安全和危害

属性

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |

| Record name | Protirelin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023533 | |

| Record name | TSH-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Transferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Protirelin | |

CAS RN |

24305-27-9, 117217-40-0, 11096-37-0 | |

| Record name | TSH-releasing hormone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protirelin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR 546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117217400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protirelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Transferrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TSH-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protirelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Transferrins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5F15120W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

2,370

Citations

… to thyrotropin-releasing hormone (protirelin [TRH]) has been found … of protirelin-induced TSH and PRL responses with a protirelin … at regular intervals following each dose of protirelin. …

Number of citations: 36

jamanetwork.com

… Protirelin raised MAP by an … of protirelin transiently elevate MAP and SVR by a noncatecholamine mechanism, (2) clinicians who perform protirelin tests should be aware of …

Number of citations: 53

jamanetwork.com

… The protirelin preparation used in this study was tablets each containing protirelin tartrate equivalent to 2 mg of protirelin (free). Protirelin tartrate was synthesized at the Research …

Number of citations: 51

jamanetwork.com

… protirelin in schizophrenia will be offered later in this article. To our knowledge, only two studies of behavioral effects of protirelin … larly, the only study of protirelin in mania is positive,22 …

Number of citations: 60

jamanetwork.com

… \s=b\Chronic alcoholics with secondary depression were treated with protirelin in a … received protirelin, and only endocrine data were recorded. Four of these men had received protirelin …

Number of citations: 109

jamanetwork.com

Thyrotropin-releasing hormone (TRH; protirelin) is the smallest known peptide hormone. It has central effects, unrelated to its endocrine effects, via an action at the pituitary-thyroid axis. …

Number of citations: 15

link.springer.com

Excess excitatory amino acid release is involved in pathways associated with seizures and neurodegeneration. Thyrotropin-releasing hormone (TRH; protirelin), a brain-derived …

Number of citations: 16

www.sciencedirect.com

… TSH response to protirelin (thyrotropin-re… to protirelin after recovery did not occur and they relapsed within six months, while in seven patients with increased TSH response to protirelin …

Number of citations: 128

jamanetwork.com

• We studied the thyrotropin response to protirelin challenge (200 μg intravenously) at 8 AM and at 11 PM after a minimum washout period of 10 days in 29 euthyroid inpatients who …

Number of citations: 81

jamanetwork.com

Background So far, investigations of the relationships between suicidality and the activity of the thyrotropic and lactotropic axes are scarce and have yielded conflicting results. Methods …

Number of citations: 36

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。